(2Z)-2-[(3,4-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-[(3,4-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chromene core, a difluorophenyl group, and a methoxyphenyl group. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of (2Z)-2-[(3,4-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Chromene Core: This step involves the cyclization of suitable precursors to form the chromene ring.
Introduction of the Difluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the Methoxyphenyl Group: This step may involve nucleophilic substitution reactions.
Formation of the Imino and Carboxamide Groups: These functional groups are introduced through condensation reactions with appropriate reagents.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
(2Z)-2-[(3,4-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
(2Z)-2-[(3,4-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: It may be used in the development of new materials or as a component in industrial processes.
Mechanism of Action
The mechanism of action of (2Z)-2-[(3,4-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the nature of the targets and the pathways involved. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to downstream effects.
Properties
Molecular Formula |
C23H16F2N2O3 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
2-(3,4-difluorophenyl)imino-N-(4-methoxyphenyl)chromene-3-carboxamide |
InChI |
InChI=1S/C23H16F2N2O3/c1-29-17-9-6-15(7-10-17)26-22(28)18-12-14-4-2-3-5-21(14)30-23(18)27-16-8-11-19(24)20(25)13-16/h2-13H,1H3,(H,26,28) |
InChI Key |
FMINIPVBVZCCDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
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